molecular formula C20H22F2N2O2 B1458618 4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine CAS No. 1704068-67-6

4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine

Cat. No.: B1458618
CAS No.: 1704068-67-6
M. Wt: 360.4 g/mol
InChI Key: PDNGQTYJLWZHNE-UHFFFAOYSA-N
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Description

4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine is a useful research compound. Its molecular formula is C20H22F2N2O2 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 4,4’-(5,5’-Difluoro-[1,1’-biphenyl]-3,3’-diyl)dimorpholine are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,4’-(5,5’-Difluoro-[1,1’-biphenyl]-3,3’-diyl)dimorpholine . These factors could include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.

Properties

IUPAC Name

4-[3-fluoro-5-(3-fluoro-5-morpholin-4-ylphenyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O2/c21-17-9-15(11-19(13-17)23-1-5-25-6-2-23)16-10-18(22)14-20(12-16)24-3-7-26-8-4-24/h9-14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNGQTYJLWZHNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)C3=CC(=CC(=C3)F)N4CCOCC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701182375
Record name Morpholine, 4,4′-(5,5′-difluoro[1,1′-biphenyl]-3,3′-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704068-67-6
Record name Morpholine, 4,4′-(5,5′-difluoro[1,1′-biphenyl]-3,3′-diyl)bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704068-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 4,4′-(5,5′-difluoro[1,1′-biphenyl]-3,3′-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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